1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core with dione functionalities. The structure features:
- 1-[(4-Methoxyphenyl)methyl] substitution: A benzyl group with a methoxy moiety at the para position, enhancing lipophilicity and possibly modulating receptor interactions.
- 3-(2-Methylphenyl) substitution: An ortho-methyl-substituted phenyl group, which may influence steric effects and binding affinity.
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives targeting enzymes or ion channels like TRPA1 .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-14-5-3-4-6-17(14)23-20(24)19-18(11-12-27-19)22(21(23)25)13-15-7-9-16(26-2)10-8-15/h3-12,18-19H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKPNBKCZBYRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: 1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- CAS Number: 1326905-01-4
- Molecular Formula: C19H18N2O2S
- Molecular Weight: 342.42 g/mol
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human colorectal carcinoma | 12.5 | |
| Human breast adenocarcinoma | 15.0 | |
| Human liver carcinoma | 10.0 | |
| Human lung carcinoma | 8.5 |
The compound induces apoptosis in cancer cells by activating the caspase pathway. For instance, treatment with the compound resulted in a significant increase in caspase-3 activity in HepG2 cells compared to controls.
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The compound has shown inhibitory activity against:
- Cyclin-dependent kinases (CDKs)
- Histone deacetylases (HDACs)
These actions lead to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values indicate effectiveness against:
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Case Studies
A notable study investigated the compound's effects on HepG2 cells. The results showed that treatment with varying concentrations led to:
- Increased apoptotic cell populations.
- Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
This suggests that the compound may effectively modulate apoptotic pathways in liver cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The activity of thieno-pyrimidine-diones is highly sensitive to scaffold modifications:
- Thieno[2,3-d]pyrimidine-2,4-dione (PR-3): Replacing the phenyl ring in pyrimidine with thiophene (as in PR-3) increases mean pIC50 values compared to phenyl-containing analogs, suggesting improved target engagement .
- Thieno[3,2-d]pyrimidine-2,4-dione vs. Furo/Pyrido Analogs: Furo[2,3-d]pyrimidine-2,4-dione (PR-4): Substitution with furan reduces activity (pIC50 >8.5 μM) compared to thiophene derivatives .
Substitution Patterns
Key Findings:
Q & A
Q. What are the optimal synthetic routes for producing 1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving catalytic acids (e.g., p-toluenesulfonic acid) under reflux conditions. Key steps include: (i) Condensation of heterocyclic precursors (e.g., thiourea derivatives) with aromatic aldehydes. (ii) Cyclization under acid catalysis to form the thieno-pyrimidine core. (iii) Purification via recrystallization or column chromatography. Optimizing reaction time, temperature, and stoichiometry improves yield and purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm) and methoxy/methyl groups (δ 3.0–4.0 ppm).
- Mass Spectrometry (ESI-MS or HRMS) : Confirm molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) stretches.
Cross-validate data with computational predictions (e.g., DFT) for accuracy .
Q. How can researchers screen for preliminary biological activity?
- Methodological Answer :
- In vitro assays : Use antimicrobial (e.g., agar diffusion), antifungal (microdilution), or cytotoxicity (MTT) assays.
- Dose-response studies : Test across concentrations (1–100 µM) to determine IC₅₀/EC₅₀ values.
- Enzyme inhibition : Target kinases or proteases relevant to disease pathways (e.g., cancer, inflammation) .
Advanced Research Questions
Q. How can computational modeling predict drug-like properties and bioavailability?
- Methodological Answer :
- Physicochemical parameters : Calculate logP (lipophilicity), polar surface area (PSA), and solubility using tools like SwissADME.
- Pharmacokinetics : Predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (ProTox-II).
- Docking studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
Validate predictions with experimental data (e.g., plasma stability assays) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like solvent (DMSO concentration), cell lines, and incubation time.
- Orthogonal validation : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Meta-analysis : Compare data trends across published studies to identify outliers or mechanistic nuances .
Q. How can structural modifications enhance target selectivity?
- Methodological Answer :
- SAR studies : Modify substituents (e.g., methoxy → halogen, methyl → ethyl) to probe steric/electronic effects.
- Crystal structure analysis : Use X-ray data (e.g., dihedral angles, hydrogen bonding) to guide design.
- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Q. What techniques elucidate conformational dynamics in solution vs. solid state?
- Methodological Answer :
- X-ray crystallography : Determine solid-state conformation (e.g., envelope vs. boat structures).
- Solution NMR : Analyze NOE correlations to assess rotational flexibility.
- DFT calculations : Compare optimized geometries with experimental data .
Q. How to design in vivo studies for pharmacokinetic and efficacy evaluation?
- Methodological Answer :
- Animal models : Select species (e.g., rodents) with relevant disease phenotypes.
- Dosing regimens : Optimize based on in vitro PK data (e.g., t₁/₂, Cmax).
- Biomarker analysis : Monitor target engagement via ELISA or imaging (e.g., PET tracers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
